4-Chloro-3-fluoro-2-nitroaniline
Description
4-Chloro-3-fluoro-2-nitroaniline is a halogenated nitroaniline derivative characterized by a benzene ring substituted with chlorine (Cl), fluorine (F), and nitro (NO₂) groups at the 4-, 3-, and 2-positions, respectively. This substitution pattern imparts unique physicochemical properties, including enhanced electron-withdrawing effects, stability, and reactivity. The compound is primarily utilized in pharmaceutical and agrochemical synthesis, where halogenated anilines serve as intermediates for active ingredients. Its structural features also influence spectral characteristics (e.g., distinct NMR and IR profiles) and biological activity .
Properties
IUPAC Name |
4-chloro-3-fluoro-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSDLDMRJLUZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluoro-2-nitroaniline typically involves the nitration of 4-chloro-3-fluoroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to optimize yield and purity. The use of continuous flow reactors can enhance efficiency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluoro-2-nitroaniline undergoes various chemical reactions, including:
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed:
Reduction: 4-Chloro-3-fluoro-2-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
4-Chloro-3-fluoro-2-nitroaniline serves as a valuable building block in organic chemistry. It is utilized for synthesizing more complex molecules and functionalized derivatives.
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of pharmaceuticals and agrochemicals. |
| Functionalization | Acts as a precursor for creating various derivatives with enhanced biological activity. |
This compound exhibits significant biological properties, making it useful in pharmacological research.
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, derivatives of this compound have shown promise as inhibitors of acetohydroxyacid synthase (AHAS), which is crucial in the biosynthesis of branched-chain amino acids.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its role in developing pharmaceutical intermediates.
| Application | Example |
|---|---|
| Pharmaceutical Intermediates | Used in synthesizing compounds that target various diseases, including cancer and bacterial infections. |
Material Science
The compound's ability to modify surfaces makes it relevant in material science applications.
- Functionalization of Polymers : It can be used to enhance the properties of polymers by introducing functional groups that improve adhesion or chemical resistance.
Case Studies
- Enzyme Activity Probes : A derivative of this compound was utilized as a light-sensitive probe to study enzyme activity, demonstrating its utility in biochemical research and enzyme kinetics.
- Toxicological Studies : Research involving subchronic oral toxicity assessments in rats has highlighted safety profiles and potential effects on cellular functions, paving the way for further investigations into its pharmacokinetics and toxicology.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-2-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and fluorine atoms can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Structural and Physical Properties
The positions of substituents critically influence molecular properties. Below is a comparative analysis of 4-Chloro-3-fluoro-2-nitroaniline and its analogs:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents (Positions) |
|---|---|---|---|---|---|
| This compound | 1059081-23-0 | C₆H₃ClFN₂O₂ | 204.55 | Not reported | Cl (4), F (3), NO₂ (2) |
| 4-Chloro-3-nitroaniline | 635-22-3 | C₆H₅ClN₂O₂ | 172.57 | 99–101 | Cl (4), NO₂ (3) |
| 4-Chloro-2-nitroaniline | 89-63-4 | C₆H₅ClN₂O₂ | 172.57 | 99–101 | Cl (4), NO₂ (2) |
| 2-Chloro-4-nitroaniline | 89-63-4 | C₆H₅ClN₂O₂ | 172.57 | 99–101 | Cl (2), NO₂ (4) |
| 3-Chloro-4-fluoro-2-nitroaniline | 1059081-23-0 | C₆H₃ClFN₂O₂ | 204.55 | Not reported | Cl (3), F (4), NO₂ (2) |
Key Observations :
- The addition of fluorine in this compound increases molecular weight compared to non-fluorinated analogs (e.g., 4-Chloro-3-nitroaniline) .
Chemical Reactivity and Spectral Characteristics
- Electron-Withdrawing Effects : The meta-fluoro and para-chloro groups enhance the electron-deficient nature of the aromatic ring, increasing electrophilic substitution reactivity compared to analogs like 4-Chloro-3-nitroaniline .
- pKa Values: 4-Chloro-2-nitroaniline has a pKa of 1.10, significantly lower than non-nitro-substituted chloroanilines. Fluorine’s electronegativity in this compound may further lower pKa, enhancing solubility in polar solvents .
- Spectral Data: Fluorine’s strong deshielding effect in NMR and distinct IR absorption bands (e.g., C-F stretch at 1100–1000 cm⁻¹) differentiate it from non-fluorinated analogs .
Key Observations :
- All nitroaniline derivatives require strict handling due to carcinogenic and environmental risks .
Biological Activity
4-Chloro-3-fluoro-2-nitroaniline is a nitroaniline compound with significant biological activity, particularly in biochemical interactions and cellular effects. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClF NO
- Molecular Weight : Approximately 190.56 g/mol
- Structure : The presence of chlorine, fluorine, and nitro functional groups influences its reactivity and interaction with biological systems.
This compound interacts with various enzymes and proteins, impacting metabolic pathways. It has been shown to inhibit cytochrome P450 enzymes, which are critical for drug metabolism and the detoxification of xenobiotics.
Table 1: Interaction with Enzymes
| Enzyme Type | Interaction Type | Effect |
|---|---|---|
| Cytochrome P450 | Inhibition | Alters drug metabolism |
| Other Enzymes | Variable | Potentially alters signaling |
Cellular Effects
The compound influences cell function by modulating cellular signaling pathways, gene expression, and metabolism. Studies indicate that exposure to this compound can induce oxidative stress, activating stress-responsive pathways that may lead to cellular damage or apoptosis.
Case Study: Oxidative Stress Induction
In laboratory settings, cells treated with this compound exhibited increased levels of reactive oxygen species (ROS), which correlated with elevated markers of oxidative stress. This suggests a potential role in carcinogenic processes .
The molecular mechanism through which this compound exerts its effects involves binding to specific biomolecules. This binding can lead to either the inhibition or activation of enzymes, depending on the nature of the interaction. The detailed mechanisms remain under investigation but are crucial for understanding its biological roles .
Table 2: Proposed Mechanisms
| Mechanism | Description |
|---|---|
| Enzyme Binding | Alters enzyme activity (inhibition/activation) |
| Gene Expression Modulation | Changes in transcription factor activity |
| Oxidative Stress Induction | Increases ROS leading to cellular damage |
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound are dose-dependent. Animal studies have shown that lower doses may exhibit minimal toxic effects, while higher doses can lead to significant adverse outcomes such as hepatotoxicity and hematological changes .
Table 3: Dosage Effects Observed
| Dose (mg/kg) | Observed Effect |
|---|---|
| Low (≤100) | Minimal toxicity |
| Moderate (100-500) | Hepatotoxicity |
| High (>500) | Severe adverse effects |
Metabolic Pathways
The metabolism of this compound primarily occurs through cytochrome P450-mediated pathways. This biotransformation can lead to both detoxification and the formation of potentially harmful metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
